4-acetyl-N-(2-furylmethyl)benzenesulfonamide
Description
4-Acetyl-N-(2-furylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an acetyl group at the para position and a 2-furylmethyl moiety at the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Properties
IUPAC Name |
4-acetyl-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,14H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVMRHFCCUTRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-furylmethyl)benzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 2-furylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-furylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
Pharmacological Applications
1.1 Carbonic Anhydrase Inhibition
One of the primary applications of 4-acetyl-N-(2-furylmethyl)benzenesulfonamide is as a selective inhibitor of carbonic anhydrases (CAs). CAs are essential enzymes involved in various physiological processes, including acid-base balance and respiration. The compound's structural features allow it to interact specifically with different isoforms of CAs, making it a candidate for therapeutic use in conditions such as glaucoma and edema.
- Therapeutic Uses :
1.2 Anticancer Potential
Research indicates that sulfonamide derivatives, including this compound, may exhibit anticancer properties by targeting tumor-associated carbonic anhydrases (CA IX and CA XII). These isoforms are overexpressed in various cancers, making them promising targets for drug development .
- Case Studies :
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the acylation of furan derivatives with sulfonamide groups. The structure-activity relationship (SAR) studies have indicated that modifications to the furan moiety can significantly influence the inhibitory potency against specific carbonic anhydrase isoforms.
| Modification | Effect on Activity |
|---|---|
| Variation in furan substituents | Alters selectivity towards CA isoforms |
| Changes in sulfonamide group | Impacts binding affinity and efficacy |
Broader Biomedical Applications
Beyond its role as a carbonic anhydrase inhibitor, this compound may find utility in other biomedical contexts:
- Neuropathic Pain Management : Emerging research suggests that CA inhibitors could be beneficial in treating neuropathic pain due to their effects on neuronal excitability .
- Management of Inflammatory Conditions : The compound's potential anti-inflammatory properties are under investigation, particularly regarding its ability to modulate enzyme activity involved in inflammatory pathways .
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-furylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, the compound may interact with cellular receptors or signaling pathways, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key SAR Observations :
- Electron-withdrawing groups (e.g., acetyl, chloro) enhance target binding but may reduce solubility.
- Bulky substituents (e.g., cyclohexylurea in acetohexamide) improve metabolic resistance but limit bioavailability .
Biological Activity
4-acetyl-N-(2-furylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and cardiovascular applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 253.30 g/mol
This sulfonamide features an acetyl group attached to the nitrogen of the sulfonamide moiety and a furan ring, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown promising results against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 6.28 mg/mL to 6.72 mg/mL against common pathogens like E. coli and S. aureus .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
Anti-inflammatory Activity
Anti-inflammatory effects have been documented in similar benzenesulfonamide derivatives, where compounds demonstrated significant inhibition of carrageenan-induced edema in rat models.
Cardiovascular Effects
Studies have explored the cardiovascular implications of benzenesulfonamides, including their effects on perfusion pressure and coronary resistance.
- Key Findings : Research indicates that certain benzenesulfonamides can decrease perfusion pressure and coronary resistance, potentially through interactions with calcium channels . The compound's ability to modulate these parameters suggests a mechanism that could be beneficial in treating cardiovascular diseases.
Study on Perfusion Pressure
A study utilized an isolated rat heart model to evaluate the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The findings indicated that specific derivatives could significantly reduce both parameters, suggesting a therapeutic potential in cardiovascular regulation .
Antimicrobial Efficacy Evaluation
Another study focused on synthesizing new benzenesulfonamide derivatives and evaluating their antimicrobial efficacy using disc diffusion methods. The results highlighted that several synthesized compounds exhibited superior antibacterial activity compared to standard antibiotics .
Pharmacokinetics and Toxicology
Pharmacokinetic parameters for related compounds were assessed using computational models, indicating varying degrees of permeability and bioavailability across different biological membranes . Understanding these parameters is crucial for predicting the compound's efficacy and safety in clinical applications.
Q & A
Q. What are the best practices for analyzing and interpreting conflicting data from different biological assays on the same compound?
- Methodological Answer :
- Statistical Triangulation : Apply ANOVA to compare IC₅₀ values across assays (e.g., antioxidant vs. cytotoxic activity). Use principal component analysis (PCA) to identify assay-specific biases .
- Dose-Response Replication : Repeat experiments with standardized protocols (e.g., fixed cell lines, serum-free conditions) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
